molecular formula C36H66Cl4N4O2 B027182 Methoctramine hydrochloride CAS No. 104807-46-7

Methoctramine hydrochloride

Cat. No. B027182
M. Wt: 728.7 g/mol
InChI Key: CDKGGOUDHGSFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methoctramine hydrochloride's synthesis is intricate, involving multiple steps that culminate in the creation of a compound with specific antagonist properties towards muscarinic acetylcholine receptors. The synthesis process has been explored in detail in the context of enhancing the compound's affinity and selectivity for muscle-type nicotinic acetylcholine receptors (nAChRs). Structural modifications of methoctramine, aiming to optimize its interaction with nAChRs, include altering the number of amine functions and the chain length separating these nitrogen atoms. These modifications significantly influence the compound's potency at nAChRs, with certain derivatives showing improved binding affinity due to the presence of hydrophobic groups on terminal nitrogen atoms or specific spacer elements between nitrogen atoms (Rosini et al., 2002).

Molecular Structure Analysis

The molecular structure of methoctramine hydrochloride plays a pivotal role in its function as a muscarinic receptor antagonist. Studies have elucidated its structure-activity relationships, highlighting how modifications to the polymethylene chain lengths and substituents on terminal nitrogen atoms impact its efficacy. The U-shaped conformation of methoctramine, inferred from binding studies, suggests a specific mode of interaction with the receptor sites, facilitating its antagonist properties (Rosini et al., 2002).

Chemical Reactions and Properties

Methoctramine's chemical properties, particularly its ability to act as a noncompetitive antagonist at nicotinic receptors while being a competitive antagonist at muscarinic receptors, underscore its complex interaction with neurotransmitter systems. This dual functionality is attributed to its structural features, including the number and arrangement of amine functions and the flexibility of its polymethylene chain (Rosini et al., 2002).

Physical Properties Analysis

While detailed studies specifically addressing the physical properties of methoctramine hydrochloride are scarce, the compound's solubility, stability, and form factor are crucial for its biological activity and application in research. These physical properties are influenced by the compound's molecular structure and synthesis route.

Chemical Properties Analysis

The chemical properties of methoctramine hydrochloride, such as its binding affinity and selectivity towards muscarinic acetylcholine receptors, are foundational to its use in scientific research. The compound's ability to differentiate between muscarinic receptor subtypes based on its structural configuration and the presence of specific functional groups is critical for its application in understanding receptor dynamics and neurotransmission processes (Rosini et al., 2002).

Scientific Research Applications

  • Cardiorespiratory and Intestinal Function in Horses : Methoctramine improves hemodynamic function in horses anesthetized with halothane and xylazine, without affecting intestinal motility post-anesthesia (Teixeira Neto et al., 2004).

  • Neuronal Muscarinic Receptor Antagonism : It exhibits nonselectivity in blocking neuronal muscarinic receptor-mediated second messenger responses. This includes competitive mechanisms for M1-linked phosphoinositide response and noncompetitive mechanisms for cAMP formation (Lee et al., 1989).

  • Classification of Muscarinic Receptor Subtypes : Methoctramine is a highly selective antagonist for cardiac muscarinic receptors and aids in the classification of muscarinic receptor subtypes (Michel & Whiting, 1988).

  • Bladder Overactivity : It reduces bladder contractions and increases bladder compliance in a rat model of bladder overactivity (Ozturk et al., 2003).

  • Activation of Mast Cells : Methoctramine activates mast cells through pertussis toxin-sensitive G proteins, leading to noncytotoxic histamine release and inositol phosphate generation (Chahdi et al., 1998).

  • M2 Muscarinic Receptors in Ileal Smooth Muscle : It partially differentiates between atrial and ileal muscarinic receptors in longitudinal ileal smooth muscle membranes, revealing heterogeneity in M2 muscarinic receptors (Michel & Whiting, 1988).

  • Neuromuscular Junction Effects : Methoctramine has an inhibitory effect on the mouse neuromuscular junction, suggesting an interaction with the postsynaptic receptor-ion-channel complex (Re et al., 1993).

  • Phosphoinositide Hydrolysis in Rat Cerebral Cortex : As a cardioselective muscarinic antagonist, it can stimulate phosphoinositide hydrolysis in the rat cerebral cortex without carbamylcholine, with a maximal effect at 30 microM (Lee et al., 1989).

  • Selective Antagonism of Muscarinic Receptors : Methoctramine is potent and highly selective in distinguishing between M1 and M2 receptors, showing remarkable selectivity for cardiac M2 muscarinic receptors (Melchiorre, 1988).

  • Prostaglandin Synthesis and Coronary Perfusion Pressure : It inhibits prostaglandin synthesis and increases coronary perfusion pressure in the heart, while showing low affinity for coronary vasodilator response (Jaiswal & Malik, 1991).

  • GTPase Activity of Gi Proteins : Spermine and methoctramine inhibit GTPase activity of Gi proteins and decrease agonist affinity at M2 muscarinic receptors, suggesting that polyamines uncouple Gi proteins from receptors (Daeffler et al., 1999).

  • Cytotoxicity Studies : Methoctramine and its analogues can cause cell death at high concentrations, with certain compounds being particularly toxic. Their toxicity can be partially subdued by NMDA ligand MK-801 and antioxidant N-acetylcysteine (Zini et al., 2009).

properties

IUPAC Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N4O2.4ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKGGOUDHGSFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66Cl4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoctramine

CAS RN

104807-46-7
Record name Methoctramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104807467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHOCTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLO2T99XT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoctramine hydrochloride
Reactant of Route 2
Methoctramine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methoctramine hydrochloride
Reactant of Route 4
Methoctramine hydrochloride
Reactant of Route 5
Reactant of Route 5
Methoctramine hydrochloride
Reactant of Route 6
Methoctramine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.